molecular formula C14H11IO2 B5646023 2-(4-iodophenoxy)-1-phenylethanone

2-(4-iodophenoxy)-1-phenylethanone

Cat. No.: B5646023
M. Wt: 338.14 g/mol
InChI Key: XXSNTMYVYFDZSJ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-1-phenylethanone is an organic compound that features an iodo-substituted phenoxy group attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-1-phenylethanone typically involves the reaction of 4-iodophenol with 2-bromo-1-phenylethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-iodophenol displaces the bromide ion from 2-bromo-1-phenylethanone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., K2CO3), and boronic acids.

    Heck Reaction: Palladium catalysts, base (e.g., triethylamine), and alkenes.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various biaryl compounds or alkenes.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-(4-Iodophenoxy)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-1-phenylethanone largely depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific biological targets. The phenoxy and phenylethanone moieties can engage in various interactions with enzymes or receptors, influencing biological pathways.

Properties

IUPAC Name

2-(4-iodophenoxy)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSNTMYVYFDZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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